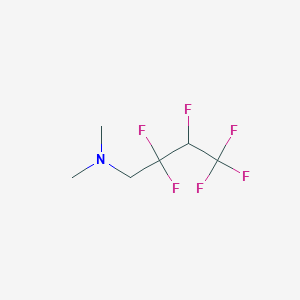
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene (2-CTFEN) is a chemical compound that has recently been gaining attention for its potential applications in scientific research. This compound has a unique chemical structure which allows it to interact with other compounds in a variety of ways. It is also a relatively stable compound, making it a good candidate for use in a variety of laboratory experiments.
科学的研究の応用
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used in a variety of scientific research applications. It has been used in studies of its own properties, as well as in studies of other compounds. For example, 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It has also been used to study the reaction of the compound with other compounds, such as the reaction of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene with 1,2-dichloroethane. Additionally, 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used as a reactant in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethoxy-4-nitrobenzene.
作用機序
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene interacts with other compounds through a variety of mechanisms. It is capable of forming hydrogen bonds with other compounds, as well as forming non-covalent interactions. Additionally, it can act as an electron donor or acceptor in reactions, depending on the other compounds involved.
Biochemical and Physiological Effects
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the potential biochemical and physiological effects of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene.
実験室実験の利点と制限
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of advantages and limitations for use in laboratory experiments. One of its main advantages is its relatively low cost and availability. Additionally, its relatively stable chemical structure makes it a good candidate for use in a variety of laboratory experiments. However, its relatively low solubility in water and other solvents can limit its use in some experiments.
将来の方向性
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of potential future directions for research. One potential direction is to further study its potential biochemical and physiological effects, as well as its potential interactions with other compounds. Additionally, further research could be done to explore its potential applications in drug synthesis and development. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use in the development of new materials, such as polymers and nanomaterials.
合成法
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of a base such as potassium carbonate. This reaction yields 2-chloro-1,1,2-trifluoroethoxy-4-nitrotoluene. The second step involves the reduction of the nitro group to a hydroxy group using a reducing agent such as sodium borohydride. This yields the desired 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene.
特性
IUPAC Name |
2-(3-chloro-2,2,3-trifluoropropyl)-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(15(16)17)4-7(6)5-10(13,14)9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPYSHYNVBXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)



![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)